3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine
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Overview
Description
3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 3-position and a methoxy group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-1H-pyrazole with 2-methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions. The product is then purified using column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by employing continuous flow reactors which allow for better control over reaction parameters and improved yields. The use of automated systems also minimizes human error and enhances reproducibility. Additionally, the use of greener solvents and catalysts can be explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate (Cs2CO3) are employed.
Major Products Formed
Substitution: Formation of 3-amino-2-methoxypyrazolo[1,5-a]pyrimidine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-methoxypyrazolo[1,5-a]pyrimidine.
Scientific Research Applications
3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including kinase inhibitors and anti-inflammatory agents.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to purine bases.
Material Science: Employed in the development of fluorescent probes and sensors due to its unique electronic properties.
Properties
IUPAC Name |
3-bromo-2-methoxypyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3O/c1-12-7-5(8)6-9-3-2-4-11(6)10-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIULPWUQPUJFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=CC=NC2=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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